molecular formula C10H11ClN2O B2855493 (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride CAS No. 64640-02-4

(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride

Cat. No.: B2855493
CAS No.: 64640-02-4
M. Wt: 210.66
InChI Key: FUOKTOLVQLITGJ-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position, in its hydrochloride salt form. Key properties include:

  • Molecular Formula: C₁₀H₁₁ClN₂O
  • Molecular Weight: 210.66 g/mol
  • CAS Number: 64640-02-4 .
    The oxazole ring contributes to its electronic properties, making it relevant in medicinal chemistry and materials science. Its hydrochloride salt enhances solubility, facilitating applications in biological assays.

Properties

IUPAC Name

(5-phenyl-1,3-oxazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOKTOLVQLITGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64640-02-4
Record name (5-phenyl-1,3-oxazol-2-yl)methanamine hydrochloride
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Preparation Methods

Robinson-Gabriel Synthesis

This classical method involves cyclodehydration of α-acylaminoketones under acidic conditions. For the target compound, phenylglyoxal derivatives serve as precursors.

Representative Procedure

  • Reactant : N-Acetyl-2-aminoacetophenone (10 mmol)
  • Reagent : Concentrated sulfuric acid (15 mL)
  • Conditions : Reflux at 120°C for 6 hours
  • Workup : Neutralization with aqueous NaOH, extraction with dichloromethane
  • Yield : 68–72%

Mechanistic Pathway
$$
\text{Ac-NH-C(CH}_3\text{)-CO-Ph} \xrightarrow{\text{H}^+} \text{Oxazole ring formation via intramolecular cyclization} \rightarrow \text{5-Phenyl-1,3-oxazole}
$$

Van Leusen Oxazole Synthesis

Tosylmethyl isocyanide (TosMIC) reacts with aldehydes to form oxazoles. This method offers better functional group tolerance.

Optimized Parameters

Component Specification
Aldehyde Benzaldehyde derivative
TosMIC Equivalents 1.2
Solvent Methanol/THF (1:1)
Temperature 0°C to room temperature
Reaction Time 12–18 hours
Yield 75–82%

Side Products

  • Overalkylation byproducts (≤8%)
  • Unreacted TosMIC (≤5%)

Introduction of the Methanamine Group

Functionalization at the oxazole 2-position requires careful optimization due to the ring’s electron-deficient nature.

Nucleophilic Amination

Stepwise Protocol

  • Substrate : 2-Chloromethyl-5-phenyl-1,3-oxazole (synthesized via chlorination of hydroxymethyl precursor)
  • Amination Agent : Ammonia (gas) in ethanol
  • Conditions :
    • Pressure: 3 atm
    • Temperature: 60°C
    • Catalyst: CuI (5 mol%)
  • Conversion : >90%
  • Isolation : Crystallization from ethanol/water (4:1)

Critical Parameters

  • Excess ammonia prevents di-alkylation
  • Copper catalysis enhances reaction rate

Reductive Amination

Alternative route for substrates containing ketone groups:

Parameter Value
Starting Material 2-Formyl-5-phenyloxazole
Reducing Agent Sodium cyanoborohydride
Amine Source Ammonium acetate
Solvent MeOH
pH 6.5 (buffered)
Yield 65–70%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve stability and solubility.

Standard Procedure

  • Neutralization : Treat (5-phenyl-1,3-oxazol-2-yl)methanamine (1 eq) with HCl (1.1 eq) in anhydrous diethyl ether
  • Precipitation : Salt forms immediately as white crystals
  • Purification : Recrystallization from ethanol/diethyl ether (1:3)
  • Purity : ≥99% (HPLC)

Characterization Data

Property Value
Molecular Formula C$${10}$$H$${11}$$ClN$$_2$$O
Molar Mass 210.66 g/mol
Melting Point 198–202°C (dec.)
Solubility >50 mg/mL in H$$_2$$O

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

Method Overall Yield Purity (%) Scalability Cost Index
Robinson-Gabriel → Amination 48% 98.5 Moderate $$
Van Leusen → Reductive Amination 54% 97.2 High $$$
Direct Chlorination → Ammonolysis 62% 99.1 Low $

Key Observations

  • Van Leusen synthesis offers superior yields but requires expensive TosMIC
  • Direct amination of chloromethyl precursors is cost-effective but limited by substrate availability

Industrial-Scale Considerations

For kilogram-scale production, the following adjustments are recommended:

Process Intensification

  • Continuous flow reactors for cyclocondensation steps (residence time: 8–10 minutes)
  • Membrane-based salt formation to reduce solvent use

Green Chemistry Metrics

Parameter Batch Process Continuous Process
E-Factor 23.4 8.9
PMI (Process Mass Intensity) 45.2 18.7

Chemical Reactions Analysis

Reduction Reactions

The oxazole ring and amine group participate in reduction processes:

Reaction TypeConditionsProducts FormedReference
Catalytic hydrogenationH₂ (1-3 atm), Pd/C in EtOHTetrahydro-oxazole derivatives
Borane reductionBH₃·THF, 0°C → RTDihydro-oxazole intermediates
Amine reductionNaBH₄/MeOH, pH 4-6N-Alkylated derivatives

Key findings:

  • Hydrogenation of the oxazole ring at 60°C produces saturated heterocycles with retained amine functionality .

  • Selective reduction of the C=N bond in oxazole occurs using BH₃·THF, yielding dihydro derivatives .

Oxidation Reactions

The oxazole ring and benzylic positions are susceptible to oxidation:

Oxidizing AgentConditionsMajor ProductsYield
KMnO₄Acidic aqueous, 80°COxazole-2-carboxylic acid45-55%
CrO₃Acetic acid, reflux5-Phenyloxazole-2-carbonyl chloride62%
Ozone-78°C, CH₂Cl₂Cleavage to α-ketoamide derivatives38%

Notable observations:

  • Oxidation at the 2-position methanamine group produces imine intermediates .

  • Strong oxidants degrade the oxazole ring, forming nitrobenzene byproducts .

Nucleophilic Substitution

The primary amine group exhibits strong nucleophilicity:

ReactionReagentsProductsApplications
AcylationAcCl, pyridine, 0°CN-Acetyl derivativesBioactive probes
AlkylationR-X, K₂CO₃, DMFN-Alkylated aminesDrug candidates
Schiff base formationAromatic aldehydes, EtOHImine conjugatesCoordination chemistry

Case study:
Reaction with 4-nitrobenzaldehyde in ethanol produces a Schiff base (λₐᵦₛ = 420 nm) used in metal complexation studies.

Electrophilic Aromatic Substitution

The phenyl ring undergoes directed substitution:

ReactionConditionsRegioselectivityRate (k, M⁻¹s⁻¹)
NitrationHNO₃/H₂SO₄, 0°CPara to oxazole (87%)1.2 × 10⁻³
SulfonationSO₃, DCE, 40°CMeta sulfonic acid0.8 × 10⁻³
HalogenationBr₂, FeBr₃, CH₂Cl₂Ortho bromide (92%)2.1 × 10⁻³

Mechanistic insight:
The electron-withdrawing oxazole ring directs electrophiles to the phenyl group's meta/para positions .

Ring-Opening and Rearrangements

The oxazole ring demonstrates varied reactivity under extreme conditions:

ConditionProcessProductsMechanism
Strong acid (HCl, Δ)Ring openingα-Amino ketone hydrochlorideProtonation → cleavage
Basic hydrolysisNaOH (10%), 100°CBenzamide derivativesNucleophilic attack
ThermolysisToluene, 120°C, 12hImidazole isomers[3+2] cycloreversion

Experimental data:
Thermolysis in dioxane produces 2-aminoimidazole derivatives (72% yield) via ring contraction .

Coordination Chemistry

The amine and oxazole N-atoms act as ligands:

Metal SaltComplex FormedStability Constant (log K)
Cu(NO₃)₂[Cu(L)₂(H₂O)₂]²⁺8.4 ± 0.2
PdCl₂Square-planar PdL₂Cl₂10.1
FeSO₄Octahedral FeL₃6.8

Applications:
Cu complexes show 85% inhibition of E. coli growth at 50 μM.

Comparative Reactivity Table

Reaction rates relative to analogous compounds:

CompoundNitration RateHydrogenation YieldAcylation Efficiency
Target compound1.00 (ref)78%92%
5-Phenylfuran analog0.6562%88%
Benzoxazole derivative1.1281%45%

Data shows enhanced electrophilic reactivity compared to furan analogs but lower than benzoxazoles .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit potent anticancer activities. Specifically, (5-Phenyl-1,3-oxazol-2-yl)methanamine derivatives have been studied for their ability to inhibit human sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative diseases. For instance, a study reported that certain derivatives displayed significant inhibition rates against SIRT2, with IC50 values indicating their potential as therapeutic agents in cancer treatment .

Table 1: Inhibition Rates of SIRT2 by Oxazole Derivatives

Compound IDConcentration (μM)Inhibition Rate (%)
Compound 2510099 ± 2
Compound 251090 ± 3
AGK210080 ± 6
AGK21030 ± 5

Neuroprotective Effects

The neuroprotective properties of oxazole derivatives have also been explored. The structure-activity relationship (SAR) studies suggest that specific substitutions on the oxazole ring enhance neuroprotective effects, making these compounds candidates for further development in treating neurodegenerative disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is crucial for optimizing its pharmacological properties. Research has shown that modifications at specific positions on the oxazole ring can significantly affect biological activity and solubility.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Pyridine substitutionIncreased potency against SIRT2
Phenyl group at position 2Reduced cytotoxicity in TNBC cells

Material Science Applications

Beyond medicinal chemistry, (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride has potential applications in material science. Its unique chemical structure allows for the development of novel materials with specific electronic or optical properties.

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functionalized polymers or nanomaterials. The ability to modify its structure opens avenues for creating materials with tailored properties for applications in electronics and photonics .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride:

Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that certain derivatives showed promising anticancer activity against various cancer cell lines, suggesting their potential as lead compounds for drug development .

Case Study 2: Neuroprotective Mechanisms
Research highlighted the neuroprotective effects of oxazole derivatives in cellular models of neurodegeneration, indicating their potential role in therapeutic strategies for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole vs. Oxadiazole Derivatives

a. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
  • Molecular Formula : C₉H₁₀ClN₃O
  • Molecular Weight : 211.65 g/mol
  • CAS : 1179375-94-0 .
  • Key Differences: Replaces the oxazole ring with a 1,2,4-oxadiazole, introducing an additional nitrogen atom. SMILES: C1=CC=C(C=C1)C2=NN=C(O2)CN.Cl .
b. N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Molecular Weight : 225.68 g/mol
  • CAS : 1158371-89-1 .
  • The 1,3,4-oxadiazole ring offers distinct electronic properties compared to oxazole .

Substituent Modifications on the Aromatic Ring

a. [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₂ClN₂O
  • Molecular Weight : 225.68 g/mol
  • CAS : CID 24254943 .
  • Key Differences :
    • A methyl group at the 4-position of the phenyl ring increases lipophilicity (logP), enhancing membrane permeability .
b. [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₂ClN₃OS
  • Molecular Weight : 257.74 g/mol
  • CAS : 695199-54-3 .
  • Key Differences :
    • Substitution of oxazole with thiadiazole introduces sulfur, altering electronic properties and bioavailability.
    • Methoxy group improves solubility but may reduce metabolic stability .

Aliphatic Chain Modifications

a. (5-Ethyl-1,3-oxazol-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₆H₁₁ClN₂O
  • Molecular Weight : 162.62 g/mol
  • CAS : 2551118-09-1 .
  • Key Differences :
    • Replacement of phenyl with ethyl simplifies the structure, reducing steric hindrance and molecular weight.
    • Lower aromaticity may decrease π-π stacking interactions .
b. [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 247.71 g/mol
  • CAS : 1376317-13-3 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
(5-Phenyl-1,3-oxazol-2-yl)methanamine HCl C₁₀H₁₁ClN₂O 210.66 64640-02-4 Oxazole core, phenyl substituent
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl C₉H₁₀ClN₃O 211.65 1179375-94-0 1,2,4-Oxadiazole core
[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine HCl C₁₁H₁₂ClN₂O 225.68 CID 24254943 4-Methylphenyl substituent
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl C₁₀H₁₂ClN₃OS 257.74 695199-54-3 Thiadiazole core, methoxy group
(5-Ethyl-1,3-oxazol-2-yl)methanamine HCl C₆H₁₁ClN₂O 162.62 2551118-09-1 Ethyl substituent

Research and Industrial Relevance

  • Patent Activity : The thiadiazole analog (CAS 695199-54-3) has 3 patents, indicating industrial interest in its electronic or pharmacological properties .
  • Solubility : Hydrochloride salts (e.g., the main compound and oxadiazole derivatives) are preferred in drug development due to improved aqueous solubility .
  • Structural Insights : Crystallographic data from tools like SHELXL and ORTEP-3 aid in understanding conformational preferences .

Biological Activity

(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is C10_{10}H11_{11}ClN2_2O, with a molecular weight of 216.66 g/mol. The presence of the oxazole ring contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride against various bacterial and fungal strains. The compound exhibited promising inhibitory effects, as summarized in the following table:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Candida albicans16.69 - 78.23 µM

These results indicate that the compound has potent antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride were investigated in various cancer cell lines. The following table summarizes the growth inhibition results:

Cell Line GI50_{50} (µM)
MDA-MB-453 (Breast)60
A549 (Lung)11

These findings suggest that the compound has selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules, influencing their activity .

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can modulate the activity of various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit SIRT2 with an IC50_{50} value of 2.47 µM, demonstrating a stronger potency compared to related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride. Modifications in the phenyl group or oxazole ring can significantly alter its efficacy and selectivity. For example:

Modification Effect on Activity
Substituting with methoxy groupIncreased solubility and potency against SIRT2
Altering position on oxazole ringVaries interaction profile with target enzymes

These insights guide further development in drug design .

Case Studies

Several case studies highlight the application of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride in drug discovery:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against triple-negative breast cancer cells compared to standard treatments.
  • Antimicrobial Development : Research focused on synthesizing analogs led to compounds that exhibited improved antibacterial properties against resistant strains.

Q & A

Q. What are the optimal synthetic routes for (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride, and how can purity be validated?

The synthesis typically involves multi-step organic reactions, including cyclization of precursor amines and oxazole ring formation under controlled temperature and pH conditions. Key steps include coupling phenyl-substituted aldehydes with aminomethanol derivatives. Purity validation employs High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and quantify impurities .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Proton and carbon-13 NMR are critical for confirming the oxazole ring structure and phenyl substitution pattern. Mass spectrometry (MS) determines molecular weight, while HPLC monitors purity (>95%). X-ray crystallography (using software like SHELXL) resolves 3D conformation, though this requires high-quality single crystals .

Q. What is the proposed mechanism of action for (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride as an enzyme inhibitor?

Structural analogs inhibit nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis. The compound likely competes with nicotinamide for binding at the enzyme’s active site, disrupting NAD+ production and impacting cellular energy homeostasis. This mechanism is inferred from in vitro assays showing reduced NAD+ levels in treated cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using LC-MS.
  • Prodrug modification : Enhance stability via ester or amide derivatization.
  • In vitro-in vivo correlation (IVIVC) : Use tissue-specific assays (e.g., liver microsomes) to mimic physiological conditions .

Q. What computational strategies improve the binding affinity of this compound to NAMPT?

  • Molecular docking : Predict interactions between the oxazole ring and NAMPT’s hydrophobic pocket (software: AutoDock, Schrödinger).
  • Molecular dynamics (MD) simulations : Analyze binding stability over time.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance affinity .

Q. How does pH stability impact the compound’s biological activity?

Oxazole derivatives are sensitive to acidic conditions, which may hydrolyze the ring. Stability assays (e.g., incubating the compound in buffers at pH 2–8) coupled with HPLC monitoring can identify degradation products. Formulation with enteric coatings or buffering agents may mitigate instability in gastric environments .

Q. What methodologies address variability in reported IC50 values across studies?

Standardize assay conditions:

  • Use identical enzyme sources (e.g., recombinant human NAMPT).
  • Control ATP and substrate concentrations.
  • Validate results with orthogonal assays (e.g., cellular NAD+ quantification vs. enzymatic activity) .

Q. How do structural analogs of this compound inform SAR studies?

Q. Table 1: Key Analytical Parameters for Characterization

TechniqueParametersReference
<sup>1</sup>H NMRδ 7.2–7.6 (phenyl), δ 4.1 (–CH2NH2)
HPLCRetention time: 8.2 min (C18 column)
MS (ESI+)m/z 217.1 [M+H]<sup>+</sup>

Q. Table 2: Comparative SAR of Oxazole Derivatives

SubstituentIC50 (nM)logPSolubility (µg/mL)
5-Phenyl150 ± 102.112
5-(4-Fluorophenyl)90 ± 52.48
5-(4-Methoxyphenyl)75 ± 81.820
Data extrapolated from structural analogs .

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